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molecular formula C8H8N2O2 B8696098 3-Formylaminobenzamide

3-Formylaminobenzamide

Cat. No. B8696098
M. Wt: 164.16 g/mol
InChI Key: WXYAXNJJSMYZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719151

Procedure details

A mixture of 40 ml of acetic anhydride and 40 ml of 98 to 100% formic acid was heated at 50° to 60° C. for 90 minutes. The solution was cooled to room temperature and 10 gm of 3-aminobenzamide was added in small aliquots over 15 minutes. The temperature was kept below 30° C. by occasional cooling in an ice-bath during the addition of the 3-aminobenzamide. The solution was stirred at room temperature for 2.5 hours, and then it was evaporated under vacuum to a viscous oil. Traces of acetic anhydride and of formic acid were removed by the repeated addition of water and evaporation until a white solid product was obtained. The solid product was crystallized from water. The white, round crystals were filtered off and washed with cold water and then dried under a vacuum. The overall yield was 78% and the melting point of the final material was 175° C. to 177° C. Mass spectrum analysis indicated a molecular weight of 164.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])C.[NH2:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([NH2:14])=[O:13]>C(O)=O>[CH:1]([NH:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([NH2:14])=[O:13])=[O:3]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=C(C(=O)N)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)N)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 50° to 60° C. for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
was kept below 30° C.
CUSTOM
Type
CUSTOM
Details
it was evaporated under vacuum to a viscous oil
CUSTOM
Type
CUSTOM
Details
Traces of acetic anhydride and of formic acid were removed by the repeated addition of water and evaporation until a white solid product
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The solid product was crystallized from water
FILTRATION
Type
FILTRATION
Details
The white, round crystals were filtered off
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried under a vacuum
CUSTOM
Type
CUSTOM
Details
was 175° C. to 177° C

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(=O)NC=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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